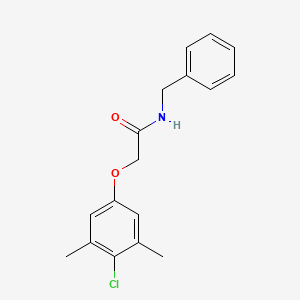![molecular formula C20H16N2O4 B5863676 2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)
2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide, commonly known as NBPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family and is synthesized through a multistep process involving several reagents and catalysts.
作用机制
The mechanism of action of NBPF involves its interaction with target enzymes or proteins. It has been shown to bind to the active site of protein tyrosine phosphatases and inhibit their activity, leading to the modulation of various signaling pathways. NBPF has also been shown to inhibit histone deacetylases, leading to the modulation of gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
NBPF has been shown to have several biochemical and physiological effects, such as the inhibition of enzyme activity, modulation of signaling pathways, and regulation of gene expression. It has been shown to have anticancer activity in vitro and in vivo, making it a potential drug candidate for the treatment of cancer. NBPF has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using NBPF in lab experiments include its high purity, stability, and specificity towards target enzymes or proteins. It can be easily synthesized using standard laboratory techniques and is readily available from commercial sources. The limitations of using NBPF in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Careful handling and storage are required to ensure its stability and safety.
未来方向
The future directions for NBPF research include the development of new synthetic methods for its preparation, the identification of new target enzymes or proteins, and the optimization of its pharmacological properties. NBPF can also be used as a building block for the synthesis of new functional materials with potential applications in catalysis, sensing, and energy storage. Further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of NBPF.
合成方法
The synthesis of NBPF involves a multistep process that begins with the reaction of 3-nitrobenzyl alcohol with thionyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with N-phenylbenzamide in the presence of triethylamine to form NBPF. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
科学研究应用
NBPF has been studied extensively for its potential applications in various fields, such as drug discovery, chemical biology, and materials science. It has been shown to have inhibitory effects on several enzymes, including protein tyrosine phosphatases and histone deacetylases, making it a potential drug candidate for the treatment of cancer and other diseases. NBPF has also been used as a chemical probe to study protein-protein interactions and epigenetic regulation. In materials science, NBPF has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
属性
IUPAC Name |
2-[(3-nitrophenyl)methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(21-16-8-2-1-3-9-16)18-11-4-5-12-19(18)26-14-15-7-6-10-17(13-15)22(24)25/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSNFGDBPDCBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)

![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)


![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)



![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
